molecular formula C17H20N6O4S2 B2863740 N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide CAS No. 1020453-42-2

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

Cat. No.: B2863740
CAS No.: 1020453-42-2
M. Wt: 436.51
InChI Key: KLLNQGQIJCAQKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C17H20N6O4S2 and its molecular weight is 436.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound consists of a piperidine core substituted with a thiophenesulfonamide and an oxadiazole derivative. The presence of the pyrazole moiety contributes to its biological profile.

Pharmacological Activities

Research indicates that compounds containing the 1,3,4-oxadiazole and thiophene structures exhibit a variety of biological activities:

  • Anticancer Activity : Studies have shown that oxadiazole derivatives can inhibit cancer cell proliferation. For instance, derivatives have been reported to exhibit IC50 values against various cancer cell lines, indicating significant anticancer potential .
  • Antimicrobial Properties : The compound has demonstrated activity against several bacterial strains. The oxadiazole and thiophene components are known to enhance antimicrobial efficacy .
  • Anti-inflammatory Effects : Compounds with similar structures have been evaluated for their anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of DNA/RNA Synthesis : Similar compounds have been shown to inhibit nucleic acid synthesis in cancer cells, leading to apoptosis .
  • Enzyme Inhibition : Oxadiazole derivatives can inhibit enzymes like carbonic anhydrases and phosphodiesterases, contributing to their therapeutic effects .
  • Receptor Modulation : Some derivatives act as antagonists at specific receptors involved in tumorigenesis .

Case Studies

Several studies have investigated the biological activity of related compounds:

Case Study 1: Anticancer Activity

A study involving 1,3,4-thiadiazole derivatives reported that certain analogs exhibited significant cytotoxicity against HepG2 (liver cancer) and A549 (lung cancer) cell lines with IC50 values as low as 4.37 μM . This suggests that modifications in the oxadiazole structure can enhance anticancer properties.

Case Study 2: Antimicrobial Efficacy

In another research effort, a series of oxadiazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that some compounds had minimum inhibitory concentrations (MIC) below 10 µg/mL, showcasing strong antimicrobial activity .

Data Summary

The following table summarizes the biological activities reported for related compounds:

Compound Type Activity IC50/MIC Values References
1,3,4-Oxadiazole DerivativesAnticancer4.37 μM (HepG2)
Thiophene-containing CompoundsAntimicrobial<10 µg/mL (various)
Oxadiazole DerivativesAnti-inflammatoryVariable

Properties

IUPAC Name

N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O4S2/c1-11-9-13(21-22(11)2)16-19-20-17(27-16)18-15(24)12-5-3-7-23(10-12)29(25,26)14-6-4-8-28-14/h4,6,8-9,12H,3,5,7,10H2,1-2H3,(H,18,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLNQGQIJCAQKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3CCCN(C3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.